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molecular formula C22H39NO2 B8555799 3-(Octadec-1-EN-1-YL)pyrrolidine-2,5-dione CAS No. 77514-47-7

3-(Octadec-1-EN-1-YL)pyrrolidine-2,5-dione

Cat. No. B8555799
M. Wt: 349.5 g/mol
InChI Key: AZPVYDDUIKAUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516444

Procedure details

Into a 189 liter (50 gallon) stainless steel reactor, charge 62.6 kg. (137.8 lbs.) of double-bond isomerized-octadecenyl succinic anhydride (Dixie Chemical Company, Inc.) and 13.1 kg. (28.8 lbs.) of 150 solvent neutral (S150N) mineral oil. Heat the contents of the reactor to 130° C.±10° C. under a nitrogen atmosphere and stir at a speed of 150 rpm. Charge 15 kg. (33 lbs.) of tetraethylene pentamine (Union Carbide "Ultra High Purity" grade) below the surface of the reactor contents and heat the contents to 160° C.±5° C. Strip with nitrogen for approximately 21/2 hours or until water no longer evolves.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:19]1[CH2:24][C:23](=[O:25])O[C:20]1=[O:21])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH2:26]CCNCCNCCNCCN>O>[CH:1]([CH:19]1[CH2:24][C:23](=[O:25])[NH:26][C:20]1=[O:21])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCCCCCCCCCCCCCCCC)C1C(=O)OC(C1)=O
Step Two
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir at a speed of 150 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 189 liter (50 gallon) stainless steel reactor, charge 62.6 kg
TEMPERATURE
Type
TEMPERATURE
Details
Heat the contents of the reactor to 130° C.±10° C. under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
Charge 15 kg
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(=CCCCCCCCCCCCCCCCC)C1C(=O)NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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